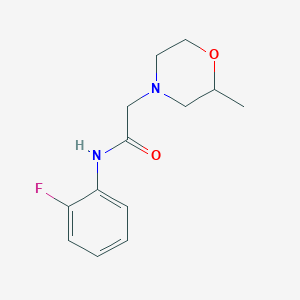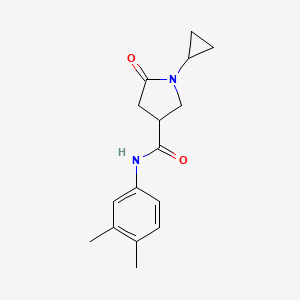![molecular formula C13H18N2O3S B7514381 2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the family of piperazines. It is also known as TAK-659 and is used in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating cellular processes, and their dysregulation can lead to various diseases, including cancer, inflammation, and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a kinase that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and antibody production. TAK-659 also inhibits other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T cell activation and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B cells and T cells and reduce the production of pro-inflammatory cytokines and chemokines. TAK-659 has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, TAK-659 has been shown to reduce the production of autoantibodies in autoimmune disorders.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK and other kinases, which makes it a valuable tool for studying the role of these kinases in disease. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetic properties may vary depending on the administration route and dosage.
将来の方向性
There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Another direction is to study the effects of TAK-659 on other kinases and cellular processes. Additionally, the development of more potent and selective inhibitors of BTK and other kinases may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to give 4-(3-methylthiophene-2-carbonyl)piperazine. The final step involves the reaction of 4-(3-methylthiophene-2-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base to yield TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. It has shown promising results as a kinase inhibitor in cancer, inflammation, and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, TAK-659 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.
特性
IUPAC Name |
2-methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-8-19-12(10)13(17)15-6-4-14(5-7-15)11(16)9-18-2/h3,8H,4-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCOLZGWISFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)





![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)

